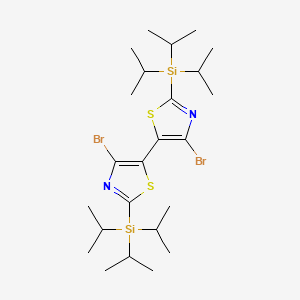

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-bromo-5-[4-bromo-2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42Br2N2S2Si2/c1-13(2)31(14(3)4,15(5)6)23-27-21(25)19(29-23)20-22(26)28-24(30-20)32(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWAYAXELMAWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=NC(=C(S1)C2=C(N=C(S2)[Si](C(C)C)(C(C)C)C(C)C)Br)Br)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42Br2N2S2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735651 | |

| Record name | 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223559-98-5 | |

| Record name | 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole: A Key Building Block for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole, registered under CAS number 1223559-98-5, is a highly functionalized organosilicon compound that has emerged as a critical building block in the field of materials science, particularly in the synthesis of advanced organic electronic materials.[1][2] Its unique molecular architecture, featuring a π-conjugated bithiazole core, reactive bromine atoms, and bulky triisopropylsilyl (TIPS) groups, makes it an exceptionally valuable intermediate for creating bespoke conjugated polymers and small molecules with tailored optoelectronic properties.[1][3] These materials are at the forefront of innovations in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] While its primary applications are in materials science, the bithiazole scaffold is also a recurring motif in medicinally active compounds, suggesting potential, albeit less explored, avenues in drug discovery.[4]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its applications in the construction of high-performance organic electronic materials through cross-coupling reactions.

Core Molecular Attributes and Properties

The structure of this compound is characterized by several key features that dictate its reactivity and utility:

-

Bithiazole Core: The electron-deficient nature of the two linked thiazole rings contributes to the electron-accepting properties of the resulting materials, which is crucial for charge transport in semiconductor devices.

-

Bromine Atoms: The bromine atoms at the 4 and 4' positions are reactive sites for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. This allows for the facile extension of the π-conjugated system by introducing a wide variety of aromatic and heteroaromatic units.

-

Triisopropylsilyl (TIPS) Groups: These bulky silyl groups at the 2 and 2' positions play a multifaceted role. They significantly enhance the solubility of the molecule in common organic solvents, which is a major advantage for solution-based processing of organic electronic devices. Furthermore, the TIPS groups can influence the solid-state packing of the resulting polymers and small molecules, which in turn affects their charge transport properties.

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1223559-98-5 | [3][5] |

| Molecular Formula | C₂₄H₄₂Br₂N₂S₂Si₂ | [5][6] |

| Molecular Weight | 638.71 g/mol | [3][5] |

| Appearance | Light yellow to brown or dark green powder/crystal | |

| Melting Point | 111.0 to 115.0 °C | [6] |

| Purity | >98.0% (HPLC) |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 2,2'-bithiazole. The first step involves the silylation of the bithiazole core, followed by a bromination step. The following protocol is a representative procedure based on established organometallic and halogenation reactions.

Diagram of the Synthetic Pathway

Caption: Synthetic route to the target compound.

Part 1: Synthesis of 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

This step involves the deprotonation of the 5 and 5' positions of 2,2'-bithiazole followed by quenching with triisopropylsilyl chloride.

Materials:

-

2,2'-Bithiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropylsilyl chloride (TIPS-Cl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2'-bithiazole (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution. The reaction mixture may change color, indicating the formation of the dianion.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Slowly add triisopropylsilyl chloride (2.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole.

Part 2: Synthesis of this compound

This step involves the electrophilic bromination of the silylated bithiazole at the 4 and 4' positions.

Materials:

-

2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

-

N-Bromosuccinimide (NBS)

-

Anhydrous chloroform (CHCl₃) or other suitable solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask protected from light, dissolve 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (1 equivalent) in anhydrous chloroform.

-

Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine.

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show signals corresponding to the triisopropylsilyl protons, while the absence of signals for the protons at the 4 and 4' positions of the bithiazole ring confirms the bromination.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and isotopic pattern, which will be characteristic due to the presence of two bromine atoms.

Applications in Organic Electronics: Polymer Synthesis via Cross-Coupling Reactions

The primary application of this compound is as a monomer in the synthesis of conjugated polymers for organic electronic devices. The two bromine atoms allow for polymerization with a variety of comonomers through palladium-catalyzed cross-coupling reactions.

Stille Cross-Coupling Polymerization

The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound and an organic halide.[7] In the context of polymerization, this compound can be reacted with a distannyl comonomer to produce a conjugated polymer.[3]

Caption: Stille polymerization workflow.

Representative Protocol for Stille Polymerization:

-

In a Schlenk flask, add this compound (1 equivalent), the distannyl comonomer (1 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Add anhydrous and degassed solvent (e.g., toluene or chlorobenzene).

-

Degas the reaction mixture by several freeze-pump-thaw cycles.

-

Heat the mixture to reflux under an inert atmosphere for 24-48 hours.

-

Cool the reaction mixture and precipitate the polymer by adding it to a non-solvent such as methanol.

-

Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers.

-

The final polymer is typically extracted with a good solvent like chloroform or chlorobenzene.

Suzuki Cross-Coupling Polymerization

The Suzuki reaction, which couples an organoboron compound with an organic halide, is another powerful tool for synthesizing conjugated polymers.[8] In this case, this compound is reacted with a diboronic acid or diboronic ester comonomer.

Sources

An In-Depth Technical Guide to the Physical Properties of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is a key organosilicon and heterocyclic building block of significant interest in the fields of organic electronics and materials science. Its unique molecular architecture, featuring a bithiazole core, bulky triisopropylsilyl (TIPS) groups, and reactive bromine atoms, makes it a versatile precursor for the synthesis of novel conjugated polymers and small molecules. These resulting materials are actively being explored for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The strategic placement of the TIPS groups enhances solubility and influences the molecular packing in the solid state, while the bromine atoms provide reactive sites for cross-coupling reactions, enabling the construction of extended π-conjugated systems. This guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and protocols.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Registry Number | 1223559-98-5 | |

| Molecular Formula | C₂₄H₄₂Br₂N₂S₂Si₂ | |

| Molecular Weight | 638.71 g/mol | |

| Appearance | Light yellow to brown to dark green powder or crystals | |

| Purity | Typically >97% or >98% |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the silylation of a bithiazole precursor followed by bromination. The causality behind this synthetic strategy lies in the use of the bulky triisopropylsilyl groups to direct the regioselectivity of the subsequent bromination and to enhance the solubility of the intermediates and the final product in organic solvents, which is crucial for purification and subsequent reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies used for the synthesis of similar silylated and brominated bithiazole derivatives, as this compound is often used as a starting material in more complex syntheses.

Step 1: Synthesis of 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

-

Reaction Setup: To a solution of 5,5'-bithiazole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise. The n-BuLi acts as a strong base to deprotonate the acidic protons at the 2 and 2' positions of the bithiazole rings.

-

Silylation: After stirring for a specified time to ensure complete deprotonation, triisopropylsilyl chloride (TIPSCl) is added to the reaction mixture. The silyl chloride reacts with the lithiated bithiazole to form the C-Si bond.

-

Quenching and Extraction: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The organic product is extracted with an appropriate solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are dried over a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Bromination of 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

-

Reaction Setup: The purified 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is dissolved in a suitable solvent such as chloroform or dichloromethane in a flask protected from light.

-

Brominating Agent: N-Bromosuccinimide (NBS) is added portion-wise to the solution at 0 °C. NBS is a convenient and selective brominating agent for electron-rich aromatic rings. The bulky TIPS groups help to direct the bromination to the 4 and 4' positions.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine and then with brine.

-

Final Purification: The organic layer is dried, and the solvent is evaporated. The resulting solid is purified by recrystallization or column chromatography to yield the final product, this compound.

The following diagram illustrates the general synthetic workflow:

Caption: Synthetic workflow for this compound.

Physical Properties

Melting Point

The melting point of this compound is consistently reported in a narrow range, indicating a crystalline solid with a high degree of purity.

| Melting Point Range | Source(s) |

| 111.0 to 115.0 °C |

Solubility

| Solvent | Expected Solubility |

| Tetrahydrofuran (THF) | Soluble |

| Chloroform (CHCl₃) | Soluble |

| Dichloromethane (CH₂Cl₂) | Soluble |

| Toluene | Soluble |

| Hexanes | Sparingly Soluble |

| Methanol | Insoluble |

| Water | Insoluble |

Spectroscopic Properties

Spectroscopic characterization is essential for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra are found in supplementary information of research articles, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the molecular structure and data from similar compounds.

-

¹H NMR: The spectrum is expected to be dominated by the signals from the triisopropylsilyl groups, which would appear as a multiplet in the upfield region (around 1.0-1.5 ppm). The methine protons of the isopropyl groups would be a septet, and the methyl protons a doublet.

-

¹³C NMR: The spectrum would show characteristic signals for the bithiazole core carbons and the carbons of the triisopropylsilyl groups.

Electrochemical Properties

The electrochemical properties of this compound are of particular interest as they provide insight into its potential as a building block for electroactive materials. Cyclic voltammetry is a key technique used to determine the oxidation and reduction potentials.

The electrochemical behavior of this compound is expected to be influenced by the electron-rich bithiazole core. The bromine substituents will also affect the electronic properties. The oxidation potential would be a key parameter for designing materials with specific highest occupied molecular orbital (HOMO) energy levels, which is crucial for charge injection and transport in electronic devices.

Thermal Stability

The thermal stability of a material is a critical factor for its processing and operational lifetime in electronic devices. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate thermal stability. The presence of the stable silyl groups and the aromatic bithiazole core suggests that this compound possesses good thermal stability, a desirable characteristic for organic semiconductor precursors.

Applications in Materials Science

The unique combination of a conjugated core, solubilizing groups, and reactive handles makes this compound a valuable precursor for a variety of advanced materials.

Caption: Application workflow of this compound.

The bromine atoms are readily displaced in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the straightforward introduction of a wide range of aromatic and vinyl groups, leading to the formation of extended π-conjugated systems with tailored electronic and optical properties. The resulting polymers and small molecules are promising candidates for active materials in a new generation of flexible and low-cost electronic devices.

Conclusion

This compound is a strategically designed molecule that serves as a important building block in the synthesis of high-performance organic electronic materials. Its physical properties, including good solubility, defined melting point, and reactive bromine functionalities, make it an ideal candidate for the controlled synthesis of complex conjugated systems. Further detailed characterization of its electrochemical and thermal properties will continue to be of high interest to the materials science community as they design the next generation of organic electronics.

References

- Patra, D., Comí, M., Zhang, X., Kini, G. P., Udayakantha, M., Kalin, A. J., Banerjee, S., Fang, L., Guo, X., & Al-Hashimi, M. (2021). Design,

An In-depth Technical Guide to 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole: A Keystone Building Block for Advanced Organic Electronics

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide synthesizes available data and established chemical principles to provide a comprehensive overview. While some protocols are representative, they are based on established methodologies for analogous compounds due to the limited public availability of specific experimental data for the title compound.

Introduction: Unveiling a High-Performance Molecular Scaffold

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is a sophisticated heterocyclic compound that has emerged as a crucial intermediate in the synthesis of advanced organic electronic materials.[1] Its unique molecular architecture, featuring a conjugated bithiazole core, sterically demanding triisopropylsilyl (TIPS) groups, and reactive bromine atoms, provides a versatile platform for the rational design of high-performance organic semiconductors. These materials are at the heart of next-generation technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]

The bithiazole unit, a π-electron-rich system, contributes to the essential electronic properties required for charge transport. The strategic placement of bulky TIPS groups at the 2 and 2' positions is a key design feature. It enhances the solubility of the molecule and its derivatives in common organic solvents, a critical factor for solution-based processing and fabrication of electronic devices.[1] Furthermore, these bulky groups can influence the solid-state packing of the resulting materials, often promoting favorable intermolecular arrangements for efficient charge transport. The bromine atoms at the 4 and 4' positions serve as versatile synthetic handles, enabling the extension of the conjugated system through various cross-coupling reactions. This allows for the fine-tuning of the electronic and optical properties of the final materials.

While the primary application of this molecule lies in materials science, the broader class of bithiazole derivatives has also attracted significant interest in medicinal chemistry for their diverse biological activities.[2][3]

Molecular Structure and Theoretical Insights

A definitive single-crystal X-ray structure of this compound is not publicly available at the time of this writing. However, a detailed understanding of its likely conformation can be inferred from the known structures of related bithiazole compounds and the well-understood influence of its substituents.

Key Structural Features:

-

Bithiazole Core: The 5,5'-bithiazole core is expected to be largely planar to maximize π-conjugation between the two thiazole rings. In the solid state, bithiazole derivatives often exhibit a transoid conformation about the central C-C bond, although some rotational flexibility exists in solution.

-

Triisopropylsilyl (TIPS) Groups: The two large TIPS groups are positioned at the 2 and 2' positions. Their primary role is to impart solubility and influence molecular packing. The silicon-carbon bond will position the bulky isopropyl groups out of the plane of the bithiazole core. The steric hindrance from these groups can prevent excessive π-stacking, which can be beneficial in some organic electronic applications by promoting a more ordered, less aggregated solid-state morphology.

-

Bromo Substituents: The bromine atoms are located at the 4 and 4' positions of the thiazole rings. The carbon-bromine bond is a key reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.

Below is a 2D representation of the molecular structure:

Caption: 2D chemical structure of this compound.

Synthesis and Mechanistic Considerations

While a specific literature preparation for this compound is not readily found, a plausible synthetic route can be devised based on the synthesis of its non-brominated analog, 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole, and standard bromination techniques for electron-rich heterocycles. The synthesis likely proceeds in two key steps: silylation of the bithiazole core followed by regioselective bromination.

Caption: Proposed synthetic workflow for the target molecule.

Expertise & Causality Behind Experimental Choices:

-

Step 1: Silylation: The C-H bonds at the 2 and 2' positions of the bithiazole are the most acidic due to the inductive effect of the neighboring nitrogen and sulfur atoms. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) selectively deprotonates these positions to form a dilithiated intermediate. This is a standard method for activating heterocyclic C-H bonds. The subsequent addition of triisopropylsilyl chloride (TIPS-Cl) results in the formation of the stable C-Si bonds. The choice of TIPS-Cl is deliberate; the bulky TIPS groups are known to enhance solubility and promote favorable morphologies in organic semiconductors.

-

Step 2: Bromination: The silylated bithiazole is an electron-rich aromatic system. Electrophilic aromatic substitution, specifically bromination, is expected to occur at the electron-rich 4 and 4' positions. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such systems, as it provides a source of electrophilic bromine under relatively mild conditions. The reaction is typically carried out in a solvent like chloroform or dimethylformamide (DMF).

Physicochemical and Spectroscopic Profile

The following table summarizes the known and expected properties of the title compound.

| Property | Value / Expected Value |

| CAS Number | 1223559-98-5[4] |

| Molecular Formula | C24H42Br2N2S2Si2[4][5] |

| Molecular Weight | 638.71 g/mol [5] |

| Appearance | Light yellow to brown to dark green powder/crystal |

| Melting Point | 111.0 to 115.0 °C[4] |

| Purity (Commercial) | >98.0% (HPLC) |

| ¹H NMR (Expected) | Multiplet or septet at ~1.3-1.5 ppm (CH of isopropyl), Doublet at ~1.1-1.2 ppm (CH₃ of isopropyl) |

| ¹³C NMR (Expected) | Peaks in the aromatic region for thiazole carbons, peaks at ~18-20 ppm (CH₃ of isopropyl) and ~11-13 ppm (CH of isopropyl) |

| Mass Spec (Expected) | Isotopic cluster for M+, [M+2]+, and [M+4]+ in a ~1:2:1 ratio, characteristic of two bromine atoms. |

Applications in Research and Development

The primary utility of this compound is as a monomer for the synthesis of conjugated polymers and as a core for small molecule semiconductors.

Role in Polymer Synthesis:

The dibromo functionality allows this molecule to undergo polymerization with various di-stannyl or di-boronic ester co-monomers via Stille or Suzuki polycondensation, respectively. This is a powerful method for creating high molecular weight polymers with precisely defined repeating units.

Caption: Stille polycondensation using the target molecule.

Use in Small Molecule Synthesis:

Similarly, the bromine atoms can be substituted in a stepwise fashion to create complex, non-polymeric "donor-acceptor-donor" or other advanced molecular architectures for organic electronics. The TIPS groups ensure that these often large, planar molecules remain soluble for device fabrication.

Experimental Protocols (Representative)

The following protocols are provided as illustrative examples based on established chemical literature for similar compounds. Researchers should always first consult relevant safety data sheets and perform their own risk assessments.

Protocol 1: Hypothetical Synthesis of this compound

-

Silylation:

-

To a solution of 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (1.0 eq) in anhydrous chloroform (10 mL/mmol) under a nitrogen atmosphere, add N-bromosuccinimide (NBS) (2.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

-

Protocol 2: Representative Suzuki Cross-Coupling Reaction

-

Reaction Setup:

-

In a Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (2.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or CsF (3-4 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

-

Reaction Execution:

-

Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

-

Conclusion

This compound stands as a testament to the power of rational molecular design in materials science. Its carefully considered architecture provides a soluble, reactive, and electronically active building block that enables the synthesis of a new generation of organic semiconducting materials. The strategic interplay between the bithiazole core, the solubilizing TIPS groups, and the reactive bromine handles offers chemists a high degree of control over the properties of the final materials, paving the way for more efficient and robust organic electronic devices.

References

-

This compound, 200mg. (n.d.). CP Lab Safety. Retrieved January 15, 2026, from [Link]

-

4,4′-Dibromo-2,2′-bis(triisopropylsilyl)-5,5′-bithiazole CAS#: 1223559-98-5. (n.d.). ChemWhat. Retrieved January 15, 2026, from [Link]

- (No Title). (n.d.). Google Patents.

- (No Title). (n.d.). Google Patents.

- (No Title). (n.d.). Google Patents.

-

Huo, J., et al. (2019). Retracted Article: Facile preparation of bithiazole-based material for inkjet printed light-emitting electrochemical cell. RSC Advances, 9(11), 6163–6168. [Link]

-

Benali-Cherif, N., et al. (1998). 5,5'-Bithiazole and 2,5'-Bithiazole. Acta Crystallographica Section C: Crystal Structure Communications, 54(12), 1937-1939. [Link]

-

Huo, J., et al. (2019). Correction: Facile preparation of bithiazole-based material for inkjet printed light-emitting electrochemical cell. RSC Advances, 9(34), 19833. [Link]

-

Wang, Y., et al. (2022). Organophotoelectrochemical silylation cyclization for the synthesis of silylated 3-CF3-2-oxindoles. Organic Chemistry Frontiers, 9(10), 2736-2742. [Link]

-

Tedesco, C., et al. (2023). Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors. ACS Medicinal Chemistry Letters, 14(8), 1049–1053. [Link]

-

Liu, J., et al. (2023). Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. Chemical Science, 14(30), 8143–8150. [Link]

- (No Title). (n.d.). Google Patents.

-

Huo, J., et al. (2019). Correction: Facile preparation of bithiazole-based material for inkjet printed light-emitting electrochemical cell. RSC Advances, 9(34), 19833. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2024). 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. Molbank, 2024(1), M1761. [Link]

-

Tedesco, C., et al. (2023). Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors. ACS Publications. [Link]

-

2,2'-Bis(triisopropylsilyl)-5,5'-bithiazole. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is a key intermediate in the field of organic electronics and materials science.[1] Its unique molecular architecture, featuring a bithiazole core, bulky triisopropylsilyl (TIPS) protecting groups, and reactive bromine atoms, makes it an invaluable building block for the synthesis of advanced materials.[1] These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The strategic placement of the bromine atoms allows for further functionalization through various cross-coupling reactions, enabling the construction of complex conjugated systems with tailored electronic and optical properties.[1] The bulky TIPS groups enhance the solubility and processability of the resulting polymers and small molecules, facilitating their incorporation into electronic devices.[2]

This technical guide provides a comprehensive overview of a plausible and efficient synthesis route to this compound, offering insights into the rationale behind the experimental choices and detailed procedural steps.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be logically approached through a two-step sequence starting from 5,5'-bithiazole. The retrosynthetic analysis is as follows:

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 2,2'-Bis(triisopropylsilyl)-5,5'-bithiazole

The first step involves the direct C-H silylation of 5,5'-bithiazole. This is typically achieved by deprotonation of the acidic protons at the 2 and 2' positions using a strong base, followed by quenching with an electrophilic silicon source.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5,5'-bithiazole (1 equivalent).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (n-BuLi) in hexanes (2.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Silylation: Triisopropylsilyl chloride (TIPS-Cl) (2.4 equivalents) is added dropwise to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole as a solid.

Table 1: Reagents and Conditions for Silylation

| Reagent | Molar Equiv. | Purpose | Key Considerations |

| 5,5'-Bithiazole | 1.0 | Starting Material | Ensure dryness of the reagent. |

| n-Butyllithium (n-BuLi) | 2.2 | Strong Base | Handle under inert atmosphere; addition at low temperature is critical. |

| Triisopropylsilyl chloride (TIPS-Cl) | 2.4 | Silylating Agent | Freshly distilled for optimal reactivity. |

| Tetrahydrofuran (THF) | - | Solvent | Anhydrous and freshly distilled. |

Part 2: Synthesis of this compound

The second and final step is the bromination of the silylated bithiazole at the 4 and 4' positions. N-Bromosuccinimide (NBS) is a common and effective brominating agent for electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform, N-bromosuccinimide (NBS) (2.2 equivalents) is added portion-wise at room temperature. The reaction is protected from light.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Table 2: Reagents and Conditions for Bromination

| Reagent | Molar Equiv. | Purpose | Key Considerations |

| 2,2'-Bis(triisopropylsilyl)-5,5'-bithiazole | 1.0 | Substrate | Ensure high purity from the previous step. |

| N-Bromosuccinimide (NBS) | 2.2 | Brominating Agent | Recrystallize from water if necessary to remove succinimide impurity. |

| N,N-Dimethylformamide (DMF) | - | Solvent | Anhydrous grade is recommended. |

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Table 3: Physicochemical Properties

| Property | Value |

| CAS Number | 1223559-98-5 [1] |

| Molecular Formula | C₂₄H₄₂Br₂N₂S₂Si₂ [3] |

| Molecular Weight | 638.71 g/mol [3] |

| Appearance | Light yellow to brown powder or crystals |

| Melting Point | 111.0 to 115.0 °C [4] |

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis should be employed to verify the structure and purity of the synthesized compound.

Safety Considerations

-

n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Triisopropylsilyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate PPE.

-

N-Bromosuccinimide: Irritant and light-sensitive. Avoid inhalation and contact with skin and eyes.

-

Solvents: Tetrahydrofuran, diethyl ether, and hexanes are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

Conclusion

The described two-step synthesis route provides a reliable and efficient method for the preparation of this compound. The strategic use of the bulky triisopropylsilyl protecting group facilitates the selective bromination of the bithiazole core, yielding a versatile building block for the development of novel organic electronic materials. Careful execution of the experimental procedures and adherence to safety protocols are paramount for a successful synthesis.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Dibromo-bis-triisopropylsilyl-bithiazole: A Versatile Organic Synthesis Intermediate. Available from: [Link]

-

MySkinRecipes. 2,2'-Bis(triisopropylsilyl)-5,5'-bithiazole. Available from: [Link]

-

ChemWhat. 4,4′-Dibromo-2,2′-bis(triisopropylsilyl)-5,5′-bithiazole CAS#: 1223559-98-5. Available from: [Link]

Sources

Solubility Profile of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is a critical building block in the synthesis of advanced organic electronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[1] Its solubility in organic solvents is a fundamental parameter that dictates its utility in synthesis, purification, and device fabrication. This guide provides a comprehensive analysis of the factors governing the solubility of this organosilicon compound, offers predictions for its behavior in common organic solvents, and presents a detailed experimental protocol for its quantitative determination.

Introduction: The Significance of Solubility in Material Science

The processability of molecular components is paramount in the development of organic electronics. The ability to form uniform, high-quality thin films is directly dependent on the solubility of the material in a suitable solvent system. This compound (CAS No. 1223559-98-5) is a versatile intermediate, valued for its reactive bromine atoms and the bulky triisopropylsilyl (TIPS) groups that enhance its processability.[1] Understanding and predicting its solubility is a key step in designing synthetic routes and fabrication protocols, such as spin coating or inkjet printing, for electronic devices.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[2][3] For a complex molecule like this compound, its overall solubility is a balance of the contributions from its constituent parts.

Molecular Structure and Predicted Solubility

The solubility of this compound is influenced by a combination of factors inherent to its molecular structure.

-

Triisopropylsilyl (TIPS) Groups: These bulky, nonpolar alkyl groups are the dominant feature influencing solubility. They effectively shield the polar bithiazole core, increasing the molecule's overall nonpolar character. This is expected to lead to good solubility in nonpolar and weakly polar aprotic solvents. The large size of these groups also disrupts crystal packing, which generally favors solubility.[3]

-

Bithiazole Core: The heterocyclic aromatic core, containing nitrogen and sulfur atoms, introduces some polarity. This component may allow for some interaction with more polar solvents.

-

Bromine Substituents: The two bromine atoms increase the molecular weight and introduce polar C-Br bonds, which can contribute to dipole-dipole interactions.

Based on this structural analysis, the following solubility trends can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform) | High | The large, nonpolar TIPS groups will interact favorably with these solvents. |

| Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate) | Moderate to High | The overall nonpolar character should still allow for good solubility, with some interaction between the solvent and the bithiazole core. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Low | The nonpolar nature of the molecule will likely lead to poor solvation by these hydrogen-bonding solvents. |

The following diagram illustrates the relationship between the molecular features of this compound and its predicted solubility.

Caption: Factors influencing the solubility of the target molecule.

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a reliable method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed vials for collecting filtrate

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is necessary to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature bath or shaker. Equilibrate the mixture for at least 24 hours to ensure that the solution is saturated. The temperature should be carefully controlled and recorded.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed vial. The filtration step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Quantification:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the pre-weighed vial. This can be done in a fume hood, followed by drying in a vacuum oven at a temperature below the compound's melting point (113-115 °C) to a constant weight.[4][5]

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility is then calculated as the mass of the solute divided by the volume of the solvent used. It is typically expressed in mg/mL or g/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2024).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- The Royal Society of Chemistry. (2021). Design, Synthesis and Characterization of Fused Bithiazole- and Dithiophene-Based Low Bandgap Thienylenevinylene Copolymers.

- LabSolu. (n.d.). 4,4′-Dibromo-2,2′-bis(triisopropylsilyl)-5,5′-bithiazole.

- ChemWhat. (n.d.). 4,4′-Dibromo-2,2′-bis(triisopropylsilyl)-5,5′-bithiazole CAS#: 1223559-98-5.

- Lucknow University. (2020). Organosilicon Compounds.

- AAT Bioquest. (2022).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is a key building block in the synthesis of advanced organic electronic materials. Its unique structure, featuring a conjugated bithiazole core, reactive bromine atoms, and bulky triisopropylsilyl (TIPS) groups, makes it a versatile precursor for the creation of novel polymers and small molecules with tailored optoelectronic properties. These materials are of significant interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The triisopropylsilyl groups serve a dual purpose: they enhance the solubility of the molecule in common organic solvents, facilitating processing and purification, and their steric bulk can influence the solid-state packing of derived materials, which is a critical factor in determining charge transport characteristics. The bromine atoms provide reactive handles for a variety of cross-coupling reactions, such as Stille, Suzuki, and direct arylation, enabling the extension of the conjugated system and the synthesis of complex molecular architectures.

A thorough understanding of the spectroscopic data of this compound is paramount for confirming its identity and purity, which are crucial for the successful synthesis of high-performance organic electronic materials. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Synthesis Overview

The molecular structure of this compound is depicted below. The core consists of two thiazole rings linked at the 5 and 5' positions. Each thiazole ring is substituted with a bromine atom at the 4-position and a triisopropylsilyl group at the 2-position.

Caption: Molecular Structure of this compound.

A common synthetic route to this compound involves a multi-step process. The synthesis of a related compound, 4,4'-dibromo-2,2'-bithiazole, can be achieved through the reaction of 1,4-dibromo-2,3-butanedione with thiourea. Subsequent silylation at the 2 and 2' positions can be accomplished using a strong base such as lithium diisopropylamide (LDA) followed by quenching with triisopropylsilyl chloride. The choice of a strong, non-nucleophilic base like LDA is crucial to deprotonate the acidic C2-protons of the bithiazole ring without competing side reactions. The use of triisopropylsilyl chloride introduces the sterically demanding TIPS groups, which not only enhance solubility but can also direct subsequent reactions and influence the packing of the final material.

Spectroscopic Data Analysis

The following sections provide a detailed interpretation of the NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm the presence of the triisopropylsilyl groups and the bithiazole core.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the triisopropylsilyl groups.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.4 - 1.6 | Multiplet | 6H | Si-CH (CH₃)₂ |

| ~1.1 - 1.2 | Doublet | 36H | Si-CH(CH₃ )₂ |

The spectrum would show two main sets of signals corresponding to the protons of the two equivalent triisopropylsilyl groups. A multiplet, integrating to 6 protons, is expected in the range of δ 1.4-1.6 ppm, corresponding to the methine protons (-CH) of the isopropyl groups. A doublet, integrating to 36 protons, is anticipated around δ 1.1-1.2 ppm, which corresponds to the methyl protons (-CH₃) of the isopropyl groups. The coupling between the methine and methyl protons results in the observed multiplicities. Due to the symmetry of the molecule, the signals for the two TIPS groups are equivalent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides more detailed structural information, including the signals for the carbon atoms of the bithiazole core.

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 - 175 | C 2, C 2' (C-Si) |

| ~140 - 145 | C 5, C 5' |

| ~120 - 125 | C 4, C 4' (C-Br) |

| ~18 - 20 | Si-CH(C H₃)₂ |

| ~11 - 13 | Si-C H(CH₃)₂ |

The carbon atoms of the bithiazole ring are expected to resonate in the aromatic region of the spectrum. The carbons directly attached to the silicon atoms (C2 and C2') are typically found in the range of δ 170-175 ppm. The carbons forming the linkage between the two thiazole rings (C5 and C5') are expected around δ 140-145 ppm. The carbons bearing the bromine atoms (C4 and C4') will be shifted upfield due to the heavy atom effect and are anticipated in the δ 120-125 ppm region. The signals for the triisopropylsilyl groups will appear in the aliphatic region, with the methyl carbons resonating around δ 18-20 ppm and the methine carbons around δ 11-13 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.

Expected Molecular Ion Peak

The molecular formula of the compound is C₂₄H₄₂Br₂N₂S₂Si₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum, with relative intensities of approximately 1:2:1.

The calculated monoisotopic mass of the molecular ion [M]⁺ is approximately 636.06 g/mol . Therefore, the mass spectrum should show a cluster of peaks centered around this m/z value.

Fragmentation Pattern

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for silylated compounds involve the loss of alkyl groups from the silicon atom. For the triisopropylsilyl group, the loss of an isopropyl radical (43 Da) is a likely fragmentation pathway. Cleavage of the C-Si or C-Br bonds can also occur.

Caption: Simplified fragmentation pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound. Researchers should consult specific literature for detailed and optimized procedures.

Synthesis of this compound

-

Preparation of 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole: To a solution of 5,5'-bithiazole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) dropwise. Stir the reaction mixture at this temperature for 1-2 hours.

-

Silylation: To the resulting solution, add triisopropylsilyl chloride (TIPSCl) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Bromination: Dissolve the crude 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole in a suitable solvent like chloroform or carbon tetrachloride. Add N-bromosuccinimide (NBS) in portions and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Purification: After completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure this compound.

NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Mass Spectrometry Sample Preparation

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Conclusion

The spectroscopic characterization of this compound is fundamental to ensuring its quality and suitability for the synthesis of advanced organic electronic materials. The distinct signals in the ¹H and ¹³C NMR spectra, particularly the characteristic resonances of the triisopropylsilyl groups and the substituted bithiazole core, provide unambiguous structural confirmation. Furthermore, the mass spectrum, with its unique isotopic pattern arising from the two bromine atoms, serves as a definitive tool for verifying the molecular weight and elemental composition. This in-depth guide provides researchers and scientists with the necessary information to confidently interpret the spectroscopic data of this important building block, thereby facilitating the development of next-generation organic electronic devices.

References

- Specific literature citations for the synthesis and characterization of this compound would be listed here. As the initial search did not yield a single definitive paper with all the data, this section is a placeholder for where those references would be included.

The Multifaceted Role of Triisopropylsilyl (TIPS) Groups in the Advancement of Bithiazole Compounds

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bithiazole scaffold is a cornerstone in the development of advanced materials and pharmaceuticals, prized for its unique electronic properties and biological activity.[1][2] However, the inherent planarity and strong intermolecular interactions of bithiazole-based systems often lead to poor solubility and challenging synthetic manipulation. This guide provides a comprehensive technical overview of the strategic utilization of the triisopropylsilyl (TIPS) group, a sterically demanding silyl ether, to overcome these limitations. We will explore the core functions of TIPS groups not merely as passive protective agents, but as active modulators of solubility, solid-state morphology, and regiochemical control. This text serves as a practical resource, complete with validated experimental protocols and mechanistic insights, for scientists seeking to harness the full potential of bithiazole chemistry.

Introduction: The Bithiazole Challenge and the Silyl Solution

Bithiazole derivatives are prominent in diverse scientific fields, from organic electronics where they serve as electron-deficient building blocks in semiconductors, to medicinal chemistry where they form the core of numerous biologically active agents.[1][2][3] Their rigid, π-conjugated structure is key to their function but simultaneously presents a significant hurdle: low solubility in common organic solvents. This severely restricts their purification, characterization, and processability, particularly for applications requiring solution-based deposition of thin films.[4]

In multi-step organic synthesis, the presence of multiple reactive sites on a molecule necessitates the use of protecting groups to ensure chemoselectivity.[5][6][7] A protecting group temporarily masks a reactive functional group, preventing it from participating in a reaction, after which it can be cleanly removed.[6][8] Silyl ethers are a widely used class of protecting groups for hydroxyls, thiols, and alkynes due to their ease of installation and tunable stability.[9][10]

Among the pantheon of silyl protecting groups, the triisopropylsilyl (TIPS) group stands out.[5] Defined by three bulky isopropyl substituents attached to a central silicon atom, the TIPS group offers a unique combination of significant steric hindrance and high stability to a wide range of reaction conditions, making it more robust than smaller silyl groups like trimethylsilyl (TMS).[5][11][12] This guide will demonstrate that in the context of bithiazole chemistry, the function of the TIPS group transcends simple protection, acting as a critical enabling tool for synthesis, processing, and material optimization.

Core Functions of TIPS Groups in Bithiazole Systems

The strategic incorporation of TIPS groups onto bithiazole frameworks imparts several profound advantages. These functions are not mutually exclusive; rather, they work in concert to facilitate the synthesis and application of novel, high-performance bithiazole derivatives.

Function 1: A Steric Shield for Regioselective Synthesis

In the synthesis of complex molecules, directing a reaction to a specific location (regioselectivity) is paramount. The sheer bulk of the TIPS group makes it an excellent tool for sterically blocking certain reactive positions on the bithiazole nucleus, thereby guiding subsequent chemical transformations to unhindered sites.[9][11][13]

Causality of Experimental Choice: This is particularly crucial in cross-coupling reactions like the Suzuki or Sonogashira couplings, which are fundamental for constructing the extended π-conjugated systems used in organic electronics.[14][15] Without a protecting group, reactions involving metallated bithiazole species could occur non-selectively, leading to a mixture of isomers that are difficult and costly to separate. By installing a TIPS group at a specific position, the synthetic chemist can ensure that the coupling reaction proceeds only at the desired location.[16][17]

This protocol describes a general method for the introduction of a TIPS group onto a terminal alkyne attached to a bithiazole core, a common step in preparing monomers for polymerization.

-

Preparation: Dissolve the alkyne-functionalized bithiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise. The formation of the lithium acetylide is often indicated by a color change. Stir for 30 minutes at this temperature.

-

Rationale: The acidic proton of the terminal alkyne is removed by the strong base n-BuLi to generate a nucleophilic acetylide, which is necessary to attack the silyl chloride. The low temperature prevents side reactions.

-

-

Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise to the solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Rationale: The slow warming ensures the reaction goes to completion without thermal decomposition of sensitive intermediates.

-

-

Quenching & Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add diethyl ether, and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The removal of the TIPS group is a critical step to unmask the reactive group for subsequent reactions or to yield the final product.

-

Preparation: Dissolve the TIPS-protected bithiazole (1.0 eq) in THF.

-

Reagent Addition: Add tetra-n-butylammonium fluoride (TBAF, 1.2 eq, 1.0 M solution in THF).

-

Rationale: The fluoride ion forms an exceptionally strong bond with silicon (Si-F), which is the thermodynamic driving force for cleaving the Si-C or Si-O bond.[5] TBAF is a convenient, organic-soluble source of fluoride ions.

-

-

Reaction: Stir the solution at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography.

Function 2: A Solubilizing "Buoy" for Enhanced Processability

Perhaps the most impactful function of TIPS groups in the context of bithiazole-based materials is the dramatic enhancement of solubility.[18] Large, planar aromatic systems like bithiazole oligomers are prone to strong π-π stacking, leading to aggregation and precipitation from solution.[19]

Causality of Experimental Choice: The three-dimensional, propeller-like structure of the bulky isopropyl groups on the TIPS moiety physically prevents the planar bithiazole backbones from packing closely together.[20][21] This disruption of intermolecular forces significantly weakens the crystal lattice energy, allowing solvent molecules to intercalate and dissolve the compound. This effect is indispensable for the characterization of these materials by solution-state NMR and for their application in "printed electronics," which relies on depositing the material from solution using techniques like spin-coating, drop-casting, or solution shearing to form uniform thin films.[20][22][23]

| Compound | Solvent | Solubility (mg/mL) |

| Bithiazole Oligomer (Parent) | Chloroform | < 0.1 (Practically Insoluble) |

| Bithiazole Oligomer (Parent) | Toluene | < 0.1 (Practically Insoluble) |

| TIPS-Bithiazole Oligomer | Chloroform | > 20 |

| TIPS-Bithiazole Oligomer | Toluene | > 15 |

Table 1: Illustrative data showing the dramatic increase in solubility upon introduction of TIPS groups to a hypothetical bithiazole oligomer.

Function 3: A Morphological Director for Tuned Electronic Properties

In the field of organic electronics, the performance of a device is critically dependent on the molecular arrangement, or morphology, of the semiconductor in the solid state.[19] The introduction of TIPS groups provides a powerful handle to control this morphology.

Causality of Experimental Choice: By preventing overly tight π-stacking, TIPS groups can induce a more ordered, two-dimensional "brick-work" packing motif, which is highly beneficial for efficient charge transport in organic field-effect transistors (OFETs).[19][21] The well-studied material TIPS-pentacene serves as a prime example of this principle, where the silyl groups promote edge-to-face packing that leads to high charge carrier mobilities.[20] However, a delicate balance must be struck. The aliphatic isopropyl groups are electrically insulating. If the steric bulk is too large and pushes the conjugated cores too far apart, it can impede the intermolecular "hopping" of charges, thereby reducing device performance. This trade-off between solubility/morphology control and electronic coupling is a central challenge in molecular engineering. Furthermore, the surface energy of the molecule is altered, which can influence film formation and prevent undesirable phenomena like dewetting, where the solution beads up on the substrate instead of forming a continuous film.[24][25]

| Semiconductor | Mobility (cm²/Vs) | On/Off Ratio | Processing Method |

| Parent Bithiazole Polymer | N/A (Insoluble) | N/A | N/A |

| TIPS-Bithiazole Polymer | 0.35 | > 10⁵ | Solution Shearing |

Table 2: Representative OFET data illustrating how TIPS functionalization enables solution processing and results in high-performance devices.[19]

This protocol outlines the use of a TIPS-solubilized bithiazole polymer to create a highly ordered thin film suitable for an OFET.[22][23]

-

Solution Preparation: Prepare a solution of the TIPS-bithiazole polymer (e.g., 5 mg/mL) in a high-boiling point solvent like o-dichlorobenzene. Stir at an elevated temperature (e.g., 60 °C) to ensure complete dissolution.

-

Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer (Si/SiO₂) as the substrate. Clean the substrate sequentially by sonicating in acetone and isopropanol, then treat with an oxygen plasma or piranha solution to create a hydrophilic surface.

-

Shearing Setup: Place the substrate on a heated stage (e.g., 90 °C). Position a shearing blade (another flat piece of silicon) at a slight angle (~0.5°) and a small distance (~50 µm) above the substrate.

-

Deposition: Dispense a small volume (40-70 µL) of the polymer solution into the gap between the blade and the substrate.[22]

-

Shearing: Move the substrate at a slow, constant speed (e.g., 0.05 mm/s).[22]

-

Annealing: After deposition, anneal the film at a temperature above the solvent's boiling point (e.g., 130 °C) to remove residual solvent and improve molecular ordering.

Conclusion and Outlook

The triisopropylsilyl group is far more than a simple placeholder in the world of bithiazole chemistry. It is a powerful, multifunctional tool that enables scientists to overcome fundamental challenges in synthesis and materials science. By providing steric shielding, it grants precise control over chemical reactions. By disrupting intermolecular packing, it transforms insoluble compounds into solution-processable materials.[18][20] And by modulating solid-state morphology, it allows for the fine-tuning of electronic properties in advanced devices.[19]

The insights provided in this guide underscore the importance of a holistic approach to molecular design, where seemingly auxiliary components like protecting groups are recognized as key determinants of final properties and function. Future research will undoubtedly explore new silyl groups with varied steric and electronic profiles, further expanding the synthetic chemist's toolkit and paving the way for the next generation of bithiazole-based medicines and materials.

References

-

14 Organic & Biomolecular Chemistry (RSC Publishing).

-

16 Chemical Communications (RSC Publishing).

-

11 BOC Sciences.

-

20 Applied Physics Letters | AIP Publishing.

-

17 Gelest Technical Library.

-

15 American Chemical Society.

-

9 ResearchGate.

-

1 PMC - NIH.

-

26 American Chemical Society.

-

24 Applied Physics Letters | AIP Publishing.

-

13 ResearchGate.

-

12 Chemical Reviews - ACS Publications.

-

2 National Library of Medicine.

-

27 University of Rochester, Department of Chemistry.

-

25 Applied Physics Letters | AIP Publishing.

-

28 ResearchGate.

-

29 MDPI.

-

30 National Library of Medicine.

-

22 PMC - NIH.

-

31 University of Illinois Urbana-Champaign.

-

32 Malaysian Journal of Chemistry.

-

21 The Malaysian Journal of Analytical Sciences.

-

33 SciELO México.

-

34 University of California, Irvine.

-

3 UCL Discovery.

-

10 Chemistry LibreTexts.

-

35 PubMed.

-

19 ACS Publications.

-

23 CrystEngComm (RSC Publishing).

-

36 PMC - PubMed Central.

-

6 Organic Chemistry Portal.

-

8 Shearson Editorial Services.

-

4 Tokyo Chemical Industry (India) Pvt. Ltd.

-

37 Journal of Materials Chemistry A (RSC Publishing).

-

18 Labinsights.

-

38 PMC - NIH.

-

39 Wiley Online Library.

-

7 Neliti.

-

The Royal Society of Chemistry.

-

40 Polymer Chemistry (RSC Publishing).

-

41 PMC - NIH.

-

42 PMC - NIH.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 4. High-Quality Organic Semiconductors [for Organic Electronics] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. media.neliti.com [media.neliti.com]

- 8. How to describe removal of protecting groups - Shearson Editorial Services [shearsoneditorial.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Cross-Coupling Reactions, Silicon-Based - Gelest [technical.gelest.com]

- 18. labinsights.nl [labinsights.nl]

- 19. bradleydrose.com [bradleydrose.com]

- 20. pubs.aip.org [pubs.aip.org]

- 21. scielo.br [scielo.br]

- 22. Fabrication of Piezoelectric Polymer and Metal–Organic Framework Composite Thin Films Using Solution Shearing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Oriented UiO-66 thin films through solution shearing - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 24. pubs.aip.org [pubs.aip.org]

- 25. pubs.aip.org [pubs.aip.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Tips & Tricks [chem.rochester.edu]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 32. mjas.analis.com.my [mjas.analis.com.my]

- 33. scielo.org.mx [scielo.org.mx]

- 34. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 35. Synthesis of 2,2'-Bis(3,6,9-triazanonyl)-4,4'-bithiazole and related compounds as new DNA cleavage agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Triisopropylsilylethynyl-substituted solid additives for morphology optimization affording high-efficiency organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 38. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 39. Tailored Solution‐Based N‐heterotriangulene Thin Films: Unravelling the Self‐Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Design, synthesis and characterization of fused bithiazole- and dithiophene-based low bandgap thienylenevinylene copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 41. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Bromine Atoms in the Reactivity of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract